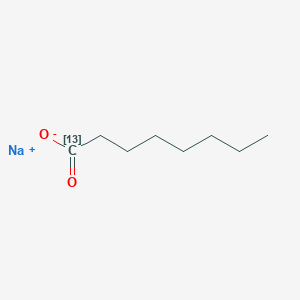sodium;(113C)octanoate
CAS No.:
Cat. No.: VC13335502
Molecular Formula: C8H15NaO2
Molecular Weight: 167.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H15NaO2 |
|---|---|
| Molecular Weight | 167.19 g/mol |
| IUPAC Name | sodium;(113C)octanoate |
| Standard InChI | InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1; |
| Standard InChI Key | BYKRNSHANADUFY-IYWRZBIASA-M |
| Isomeric SMILES | CCCCCCC[13C](=O)[O-].[Na+] |
| Canonical SMILES | CCCCCCCC(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Sodium;(113C)octanoate is a medium-chain fatty acid salt with a carbon-13 isotope incorporated at the carboxyl group. Its IUPAC name, sodium;(113C)octanoate, reflects this structural specificity. The compound’s isotopic purity (>98%) is validated via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, with the -labeled carboxyl carbon resonating at δ ~180 ppm in NMR spectra .
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 167.19 g/mol |
| CAS Number | 201612-61-5 |
| Isotopic Enrichment | >98% at C1 |
| Solubility | Highly soluble in water |
| Thermal Stability | Decomposition onset at ~250°C |
The compound’s structure is confirmed by its canonical SMILES () and InChIKey (BYKRNSHANADUFY-IYWRZBIASA-M) .
Synthesis and Preparation
Sodium;(113C)octanoate is synthesized through the neutralization of -labeled octanoic acid with sodium hydroxide. The reaction proceeds under mild conditions (room temperature, aqueous ethanol) to yield the sodium salt with high isotopic fidelity. Industrial-scale production employs continuous flow reactors to maintain pH (10–12) and minimize isotopic scrambling.
Critical Synthesis Parameters:
-
Precursor Purity: Octanoic acid-1-13C must exhibit ≥99% chemical and isotopic purity.
-
Reaction Monitoring: pH-stat titration ensures complete deprotonation of the carboxylic acid.
-
Purification: Recrystallization from ethanol/water mixtures removes unreacted starting materials.
Applications in Scientific Research
Metabolic Pathway Analysis
The compound serves as a tracer in lipid metabolism studies. When administered to model organisms, its label enables tracking through β-oxidation pathways via NMR and mass spectrometry. In hepatic studies, over 90% of cellular citrate pools incorporate from sodium;(113C)octanoate, demonstrating its dominance over glucose and glutamine as a carbon source .
Clinical Diagnostics: 13C-Octanoate Breath Test
This noninvasive diagnostic tool assesses gastric emptying rates and liver function. Patients ingest 100 mg of sodium;(113C)octanoate, and exhaled is quantified. Key clinical findings include:
| Diagnostic Parameter | Value (NASH vs. NAFL) |
|---|---|
| Sensitivity | 95% |
| Specificity | 74% |
| Time to Peak | 45–60 minutes |
The test differentiates nonalcoholic steatohepatitis (NASH) from simple steatosis (NAFL) with high accuracy, leveraging delayed excretion in impaired hepatic function .
Hyperpolarized Magnetic Resonance Imaging (MRI)
Hyperpolarized sodium;(113C)octanoate enables real-time visualization of myocardial metabolism. In rat models, the primary metabolite detected is -acetylcarnitine, confirming its role in cardiac energy production. This application is pivotal for studying ischemic heart disease and metabolic cardiomyopathies.
Research Findings and Therapeutic Insights
Cardioprotective Effects
A porcine model of traumatic cardiac arrest revealed that sodium;(113C)octanoate infusion:
-
Improved Cardiac Output: Increased by 32% compared to controls.
-
Reduced Injury Markers: Troponin-I levels decreased by 41%, and S100B (a cerebral injury marker) by 29% .
Mechanistically, the compound enhances ATP synthesis via preferential β-oxidation, mitigating ischemia-reperfusion injury.
Antimicrobial Properties
Sodium;(113C)octanoate exhibits bactericidal activity against Staphylococcus aureus and Escherichia coli at 5 mM concentrations. Its mechanism involves membrane disruption, evidenced by increased propidium iodide uptake in treated bacteria .
| Hazard Type | GHS Classification |
|---|---|
| Skin Irritation | Category 2 (H315) |
| Eye Damage | Category 2 (H319) |
Personal protective equipment (gloves, goggles) is mandatory during handling. Contaminated surfaces require decontamination with 70% ethanol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume